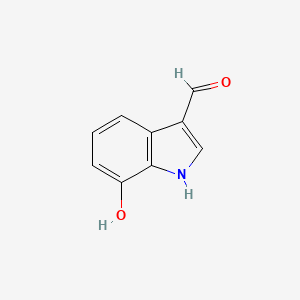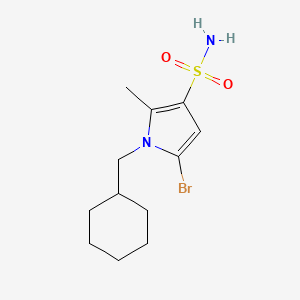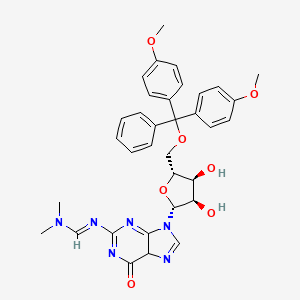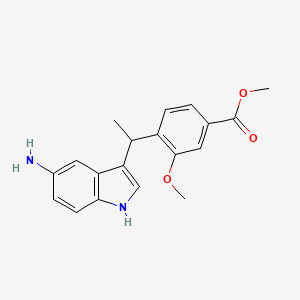![molecular formula C18H9BrO2 B12330220 6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)
6-Bromobenzofurano[2,3-c]dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromobenzofurano[2,3-c]dibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzofurano[2,3-c]dibenzofuran typically involves the formation of the dibenzofuran nucleus followed by bromination. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core. This can be achieved through palladium or copper-catalyzed C–O bond formation followed by cyclization . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
6-Bromobenzofurano[2,3-c]dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Bromobenzofurano[2,3-c]dibenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
作用機序
The mechanism of action of 6-Bromobenzofurano[2,3-c]dibenzofuran involves its interaction with various molecular targets and pathways. Its bromine atom and dibenzofuran core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Bromobenzofuran: Similar structure but lacks the additional benzene ring, leading to different reactivity and applications.
Dibenzofuran: The parent compound without the bromine atom, used in various industrial applications.
2-Bromo-6-hydroxybenzofuran: Another brominated benzofuran derivative with different functional groups and applications.
Uniqueness
6-Bromobenzofurano[2,3-c]dibenzofuran is unique due to its specific bromination pattern and the presence of the dibenzofuran core. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
特性
分子式 |
C18H9BrO2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
11-bromo-9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H9BrO2/c19-13-9-12-10-5-1-3-7-14(10)20-17(12)16-11-6-2-4-8-15(11)21-18(13)16/h1-9H |
InChIキー |
NDIPDARBKCBIOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C(=C3O2)C5=CC=CC=C5O4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate](/img/structure/B12330195.png)





![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)


